molecular formula C15H12ClFN4S B12136121 3-(2-Chlorophenyl)-5-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine

3-(2-Chlorophenyl)-5-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine

Cat. No.: B12136121
M. Wt: 334.8 g/mol
InChI Key: XMWDSZCQWWTNEP-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 3-(2-Chlorophenyl)-5-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves multiple steps, including the formation of the triazole ring and the introduction of the chlorophenyl and fluorophenyl groups. One common synthetic route involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. The dithiocarbazate is cyclized with 3-fluorobenzyl chloride to yield the desired triazole compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-(2-Chlorophenyl)-5-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the triazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl or fluorophenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(2-Chlorophenyl)-5-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new triazole-based compounds with potential biological activity.

    Biology: It is studied for its potential as an antimicrobial agent, given the known activity of triazole derivatives against various pathogens.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, as triazole derivatives have shown promise in inhibiting the growth of cancer cells.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-5-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. In biological systems, triazole derivatives are known to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which play a role in the metabolism of various compounds. The presence of chlorophenyl and fluorophenyl groups may enhance the compound’s binding affinity to these enzymes, leading to its biological effects.

Comparison with Similar Compounds

3-(2-Chlorophenyl)-5-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine can be compared with other similar compounds, such as:

    1-[[3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiranyl]methyl]-1H-1,2,4-triazole: This compound also contains chlorophenyl and fluorophenyl groups but differs in the presence of an oxirane ring instead of a thioether linkage.

    N-(3-Chlorophenyl)-3-(3-fluorophenyl)-2-propenamide: This compound has a similar aromatic substitution pattern but features an amide linkage instead of a triazole ring.

The uniqueness of this compound lies in its specific combination of functional groups and the triazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H12ClFN4S

Molecular Weight

334.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H12ClFN4S/c16-13-7-2-1-6-12(13)14-19-20-15(21(14)18)22-9-10-4-3-5-11(17)8-10/h1-8H,9,18H2

InChI Key

XMWDSZCQWWTNEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)F)Cl

Origin of Product

United States

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